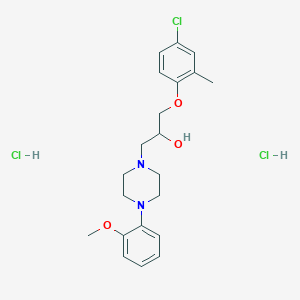![molecular formula C9H11N5O3 B2734746 2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899971-27-8](/img/structure/B2734746.png)
2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its multifaceted chemical structure and potential applications. This compound is part of the pyrazolopyrimidine family, known for their significant biological and chemical activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves a multi-step process:
Formation of the Pyrazolopyrimidine Core: : This step involves the condensation of appropriate aldehydes, hydrazines, and cyanamides under specific conditions.
Acetamide Introduction: : The acetamide group is generally introduced through acylation reactions, using acetic anhydride or acetyl chloride as acylating agents.
Hydroxyethyl Group Addition: : The hydroxyethyl group is typically added via nucleophilic substitution or addition reactions involving ethylene oxide or similar reagents.
Industrial Production Methods
In an industrial setting, the synthesis would be optimized for scale, considering factors like yield, cost, and environmental impact. Advanced techniques such as continuous flow chemistry could be employed to streamline the process and enhance safety.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation to form various derivatives, depending on the oxidizing agents used.
Reduction: : Reduction reactions can modify the compound's functional groups, potentially increasing its reactivity.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, altering its structure and properties.
Common Reagents and Conditions
Oxidation: : Common oxidants include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: : Conditions typically involve halogenated compounds and Lewis acids or bases as catalysts.
Major Products
The products of these reactions vary widely based on the specific conditions but often include functionalized derivatives that may have enhanced biological or chemical activity.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for organic synthesis.
Biology
Biologically, 2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has shown potential in enzyme inhibition studies and as a scaffold for developing new drugs.
Medicine
In medicine, its derivatives have been explored for their potential as anti-cancer, anti-inflammatory, and antiviral agents. The compound's ability to interact with specific molecular targets makes it a candidate for therapeutic development.
Industry
Industrially, it could be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. Its hydroxyethyl group can form hydrogen bonds, while the pyrazolopyrimidine core may participate in pi-stacking interactions, influencing biological pathways and cellular processes.
類似化合物との比較
Similar compounds include other pyrazolopyrimidine derivatives, such as:
2-[1-(2-methoxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
2-[1-(2-chloroethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Compared to these analogs, 2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is unique due to its hydroxyethyl group, which enhances its reactivity and potential for forming hydrogen bonds, thus affecting its biological and chemical properties.
That’s a lot to digest! How are we feeling about it?
特性
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c10-7(16)4-13-5-11-8-6(9(13)17)3-12-14(8)1-2-15/h3,5,15H,1-2,4H2,(H2,10,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWMDEGJWJVQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=O)N(C=N2)CC(=O)N)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
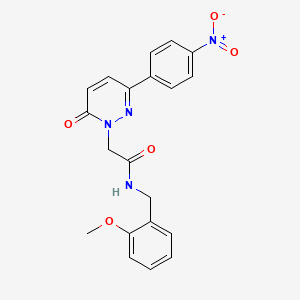
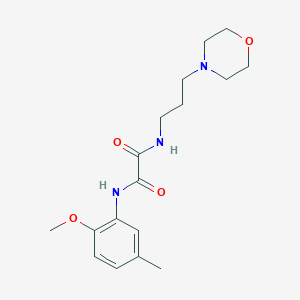
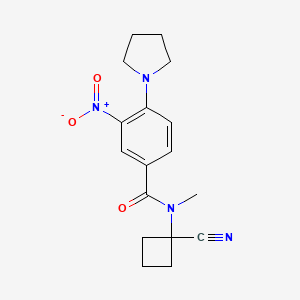

methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2734669.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2734670.png)
![N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2734675.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2734677.png)
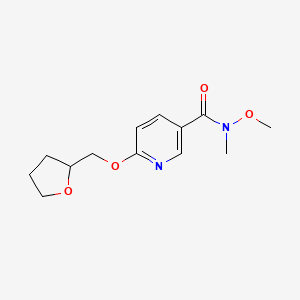
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2734681.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(methoxyamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2734682.png)
![1-Acetamido-4-[(4-fluorosulfonyloxyphenyl)-methylsulfamoyl]benzene](/img/structure/B2734683.png)
